EGFR Inhibition: Sub-Nanomolar Potency Differentiates Hemslecin A from Broader-Acting Cucurbitacin Analogs
Hemslecin A (Cucurbitacin IIa) is a potent EGFR inhibitor with an IC50 of 1.455 nM against the isolated human EGFR enzyme . This sub-nanomolar potency defines a distinct biochemical profile that is not uniformly shared across the cucurbitacin family, where other analogs exhibit alternative primary mechanisms or significantly lower potency against this specific therapeutic target.
| Evidence Dimension | EGFR inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 1.455 nM |
| Comparator Or Baseline | Other cucurbitacins (e.g., Cucurbitacin IIb): primary mechanism is STAT3/JNK/ERK inhibition, not a potent direct EGFR inhibitor |
| Quantified Difference | Target compound is a potent (nanomolar) EGFR inhibitor; comparator is a micromolar inhibitor of other kinases. |
| Conditions | Biochemical kinase assay |
Why This Matters
For researchers studying EGFR-dependent cancers or signaling, Hemslecin A provides a specific, high-potency chemical probe that cannot be substituted with analogs lacking this defined EGFR activity.
